2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Description
Properties
IUPAC Name |
2-(furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-8-4-12-10-3-9(13-14(10)5-8)7-1-2-15-6-7/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWZWXFJXYYJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route and Key Intermediates
A prominent method involves the reaction of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile or its ester analogs with enaminones derived from methyl aryl ketones. The general procedure includes:
- Formation of amino-pyrazole intermediates (3a and 3b ) by reacting malononitrile or ethyl cyanoacetate with phenylisothiocyanate, followed by methylation and hydrazine hydrate treatment.
- Synthesis of enaminones (5a–j ) via condensation of methyl aryl ketones with dimethylformamide dimethyl acetal (DMF-DMA) in refluxing xylene.
- Subsequent reflux of amino-pyrazoles with enaminones in glacial acetic acid to yield pyrazolo[1,5-a]pyrimidine derivatives (6a–t ) through a Michael-type addition and cyclization process (Scheme 1b).
Mechanistic Insights
The reaction is proposed to proceed via:
- Michael addition of the amino group on the pyrazole to the double bond of the enaminone.
- Elimination of dimethylamine forming a non-isolable intermediate.
- Intramolecular cyclization with loss of water to afford the fused pyrazolo[1,5-a]pyrimidine ring system.
This method allows for the introduction of various aryl substituents at the 7-position and amino groups at the 6-position, which can be adapted to incorporate the furan-3-yl substituent at the 2-position.
Preparation via Cross-Dehydrogenative Coupling (CDC) Reactions
Reaction Conditions and Catalysis
A more recent and efficient approach uses cross-dehydrogenative coupling between N-amino-2-iminopyridines and β-ketoesters or β-diketones under mild, catalyst-free conditions promoted by acetic acid and molecular oxygen. Key features include:
- Use of acetic acid as both solvent and promoter.
- Molecular oxygen (O₂) as a green oxidant.
- Reactions conducted typically in ethanol at elevated temperatures (~130 °C).
Optimization Data
Table 1 summarizes the effect of acetic acid equivalents and atmosphere on the yield of pyrazolo[1,5-a]pyridine derivatives analogous to the target compound:
| Entry | Acetic Acid Equiv. | Atmosphere | Yield (%) of Pyrazolo[1,5-a]pyridine |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Argon | 6 |
| 6 | 1 (p-TSA) | O₂ | 39 |
| 7 | 2 (p-TSA) | O₂ | 41 |
| 8 | 1 (TFA) | O₂ | 48 |
| 9 | 2 (TFA) | O₂ | 55 |
Reaction conditions: N-amino-2-iminopyridine (3 mmol), β-ketoester (3 mmol), ethanol (10 mL), 130 °C, 18 h.
The data indicate that 6 equivalents of acetic acid under an oxygen atmosphere provide the highest yield (94%) of the pyrazolo[1,5-a]pyridine product, highlighting the crucial role of oxygen as the oxidant in the CDC process.
Substrate Scope
Various N-amino-2-iminopyridines bearing electron-donating or withdrawing groups and different β-dicarbonyl compounds (ethyl acetoacetate, ethyl benzoylacetate, methyl propionylacetate, acetylacetone) have been successfully employed, demonstrating the method’s versatility in synthesizing substituted pyrazolo[1,5-a]pyridines, including the 2-(furan-3-yl) derivative by analogy.
Specific Considerations for 2-(Furan-3-yl) Substitution
While the above methods focus on aryl or alkyl substituents, the incorporation of a furan-3-yl group at the 2-position can be achieved by selecting appropriate enaminone or β-dicarbonyl precursors bearing the furan moiety. The furan ring’s electron-rich nature requires mild conditions to avoid ring degradation, making the oxygen-promoted CDC method particularly attractive due to its mild catalyst-free conditions and green oxidant.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Amino-pyrazole + Enaminone | 5-amino-3-(anilinyl)-1H-pyrazole, enaminones | Reflux in glacial acetic acid | Moderate to High | Michael addition, cyclization mechanism |
| CDC of N-amino-2-iminopyridines + β-ketoesters | N-amino-2-iminopyridine, β-ketoesters/diketones | Ethanol, acetic acid, O₂, 130 °C | Up to 94 | Catalyst-free, green oxidant, high atom economy |
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Biological Activities
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine exhibits a range of biological activities:
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. The structural motif allows for selective inhibition of protein targets involved in cancer progression. For instance, studies have shown that derivatives can inhibit various tumor cell lines effectively .
Enzymatic Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have demonstrated efficacy against several enzymes implicated in disease pathways, making them promising candidates for drug development targeting metabolic disorders and cancers .
Psychopharmacological Effects
Some derivatives exhibit anxiolytic properties, suggesting their potential use in treating anxiety disorders. The pharmacological profile indicates a favorable safety margin and biocompatibility, which are critical for therapeutic applications .
Material Science Applications
Beyond medicinal chemistry, this compound shows promise in material sciences:
Photophysical Properties
The compound's unique structure allows it to act as an emergent fluorophore. This property can be harnessed in optoelectronic devices and sensors due to its ability to emit light under specific conditions .
Supramolecular Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives can form complex structures through supramolecular interactions. This characteristic is beneficial for developing advanced materials with tailored functionalities such as drug delivery systems or smart materials that respond to environmental stimuli .
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its photophysical properties allow it to act as a fluorescent probe, enabling the visualization of biological processes . The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidin-6-amine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:
Key Observations
Substituent Effects on Receptor Binding
- 3-Arylsulfonyl derivatives (e.g., 3-(phenylsulfonyl)) exhibit picomolar affinity for serotonin 5-HT6 receptors due to sulfonyl groups enhancing hydrophobic interactions and hydrogen bonding .
- Furan-3-yl vs. Thiophen-2-yl : Both are electron-rich heterocycles, but furan’s oxygen atom may improve solubility compared to thiophen’s sulfur, which could enhance metabolic stability .
Anticancer Potential Methyl derivatives (e.g., methyl 2-(4-pyrazolo[1,5-a]pyrimidin-6-yl)phenyl acetate) serve as intermediates for anticancer agents, suggesting that 2-(furan-3-yl) substitution could similarly enable targeted modifications .
The amine at position 6 is critical for hydrogen-bonding interactions in receptor binding, as seen in both 5-HT6 antagonists and adenosine A2A antagonists .
Synthetic Accessibility
- Suzuki-Miyaura cross-coupling is a common method for introducing aryl/heteroaryl groups (e.g., furan-3-yl) with high efficiency, as demonstrated in methyl ester derivatives .
Contradictions and Limitations
- While 3-arylsulfonyl derivatives show exceptional 5-HT6 antagonism, their metabolic stability may be compromised compared to non-sulfonylated analogues like 2-(furan-3-yl) derivatives .
- Fluorinated derivatives (e.g., 2-(trifluoromethyl)) offer improved pharmacokinetics but may introduce toxicity risks absent in furan-substituted compounds .
Biological Activity
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that integrates the structural characteristics of furan, pyrazole, and pyrimidine rings. This compound is part of a broader family of pyrazolo[1,5-a]pyrimidines recognized for their significant biological activities, particularly in the realms of anticancer and enzyme inhibition.
Chemical Structure and Properties
The compound can be described by its IUPAC name, this compound. Its molecular formula is C10H8N4O, and it possesses unique biochemical properties that facilitate its interactions with various biological targets.
Enzyme Inhibition
This compound has demonstrated the ability to inhibit several key enzymes involved in cellular signaling pathways. It primarily interacts with kinases and phosphatases, binding to their active sites and modulating their activity. This inhibition can lead to altered cellular signaling and has implications for cancer treatment strategies.
Protein Interactions
In addition to enzymes, this compound interacts with proteins involved in DNA repair and cell cycle regulation. The interaction mechanisms typically include hydrogen bonding and hydrophobic interactions that stabilize the binding of the compound to its target proteins.
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have shown selective inhibition against various cancer-related targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Research indicates that this compound could be effective in inducing apoptosis in cancer cells and inhibiting tumor growth in vitro .
Case Studies
A notable study evaluated the efficacy of several pyrazolo[1,5-a]pyrimidine analogs against cancer cell lines. The results indicated that specific derivatives exhibited IC50 values ranging from 0.3 to 24 µM against EGFR and VEGFR targets. The most potent compounds not only inhibited cell proliferation but also induced significant apoptosis and cell cycle arrest in MCF-7 breast cancer cells .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits cell migration and promotes DNA fragmentation in cancer cells. The compound's mechanism appears to involve the disruption of signaling pathways critical for cell survival and proliferation.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines has revealed that modifications to the furan and pyrazole rings can significantly influence biological activity. For example, substituents on these rings can enhance binding affinity to target proteins or alter selectivity towards specific kinases .
Table: Biological Activity Summary
| Activity | Target | IC50 (µM) | Effect |
|---|---|---|---|
| EGFR Inhibition | EGFR | 0.3 - 24 | Inhibition of tumor growth |
| VEGFR Inhibition | VEGFR | 7.60 | Induction of apoptosis |
| Cell Cycle Regulation | MCF-7 Cancer Cells | Varies | Cell cycle arrest at G2/M phase |
| Migration Inhibition | Various Cancer Cell Lines | Not specified | Reduced migration |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves condensation of furan-3-carbaldehyde with pyrazolo[1,5-a]pyrimidin-6-amine precursors under acidic or basic conditions. For example, analogous pyrazolo[1,5-a]pyrimidine derivatives are synthesized via cyclocondensation reactions using sodium acetate or PEG-400 as catalysts . Characterization includes H/C NMR, IR spectroscopy, and mass spectrometry (MS) to confirm regiochemistry and purity .
Q. How can structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives be resolved experimentally?
- Methodology : X-ray crystallography is preferred for resolving positional isomerism. For compounds where crystallography is impractical, NOESY NMR or heteronuclear correlation experiments (HSQC/HMBC) can differentiate substituent positions. For instance, N NMR has been used to confirm the bonding pattern of pyrazolo[1,5-a]pyrimidine cores .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the kinase inhibition profile of this compound, and how do its IC values compare to analogs?
- Methodology : Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to measure inhibition of kinases like DDR1, DDR2, and Bcr-Abl. Pyrazolo[1,5-a]pyrimidine derivatives have shown IC values as low as 6.8 nM for DDR1, with >100-fold selectivity over related kinases . Comparative studies should include analogs with substituents like trifluoromethyl or cyano groups, which alter steric and electronic properties .
Q. How do substituents at the pyrimidine C-2 and furan C-3 positions influence anticancer activity in vivo?
- Methodology : Structure-activity relationship (SAR) studies require synthesizing derivatives with systematic substitutions (e.g., halogen, methyl, or aryl groups) and testing them in xenograft models. For example, 5,7-diethyl-2-(4-fluorophenyl) analogs demonstrated enhanced tumor uptake in PET imaging due to improved lipophilicity . Computational docking (e.g., Glide SP) can predict binding interactions with targets like TSPO or CDK2 .
Q. What strategies mitigate metabolic instability in pyrazolo[1,5-a]pyrimidine derivatives during preclinical development?
- Methodology : Introduce metabolically stable groups (e.g., deuterium, fluorine) at vulnerable positions. For example, trifluoromethyl groups reduce oxidative metabolism, as seen in analogs with oral bioavailabilities >50% . Microsomal stability assays (e.g., human liver microsomes) and CYP450 inhibition studies are critical for optimization .
Q. How can contradictory cytotoxicity data between 2D cell cultures and 3D tumor spheroids be reconciled?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
